Cas no 1567886-76-3 ((2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol)

(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol is a chiral fluorinated alcohol derivative featuring a thiophene moiety. Its stereospecific (R)-configuration and trifluoromethyl group enhance its utility in asymmetric synthesis and pharmaceutical applications. The thiophene ring contributes to electron-rich properties, facilitating interactions in catalytic systems or as a building block for bioactive molecules. The presence of both hydroxyl and trifluoromethyl groups offers versatility in further functionalization, making it valuable for medicinal chemistry and agrochemical research. High enantiopurity ensures consistent performance in stereoselective reactions. This compound is particularly useful in the development of fluorinated analogs with improved metabolic stability and binding affinity.
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol structure
1567886-76-3 structure
Product name:(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
CAS No:1567886-76-3
MF:C8H9F3OS
MW:210.216671705246
CID:6297179
PubChem ID:104373956

(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
    • EN300-1932491
    • 1567886-76-3
    • Inchi: 1S/C8H9F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5,7,12H,1-2H2/t7-/m1/s1
    • InChI Key: PTYRZKPCRWGECH-SSDOTTSWSA-N
    • SMILES: S1C=CC(=C1)CC[C@H](C(F)(F)F)O

Computed Properties

  • Exact Mass: 210.03262057g/mol
  • Monoisotopic Mass: 210.03262057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 48.5Ų

(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932491-5.0g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
5g
$4930.0 2023-06-02
Enamine
EN300-1932491-0.05g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
0.05g
$1428.0 2023-09-17
Enamine
EN300-1932491-0.25g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
0.25g
$1564.0 2023-09-17
Enamine
EN300-1932491-2.5g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
2.5g
$3332.0 2023-09-17
Enamine
EN300-1932491-0.1g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
0.1g
$1496.0 2023-09-17
Enamine
EN300-1932491-0.5g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
0.5g
$1632.0 2023-09-17
Enamine
EN300-1932491-5g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
5g
$4930.0 2023-09-17
Enamine
EN300-1932491-1.0g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
1g
$1701.0 2023-06-02
Enamine
EN300-1932491-10.0g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
10g
$7312.0 2023-06-02
Enamine
EN300-1932491-10g
(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol
1567886-76-3
10g
$7312.0 2023-09-17

(2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol Related Literature

Additional information on (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol

Comprehensive Overview of (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol (CAS No. 1567886-76-3)

The compound (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol (CAS No. 1567886-76-3) is a chiral fluorinated alcohol derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a thiophene ring and a trifluoromethyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its role in the development of novel bioactive molecules.

One of the key features of (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol is its stereochemistry, which is critical for its biological activity. The (2R) configuration ensures high enantiomeric purity, a factor that is often essential for drug efficacy and safety. This aligns with the growing demand for chiral building blocks in the pharmaceutical industry, where enantioselective synthesis is a hot topic.

In recent years, the search for fluorinated compounds has surged, driven by their enhanced metabolic stability and lipophilicity. The presence of the trifluoromethyl group in CAS No. 1567886-76-3 makes it particularly attractive for drug discovery programs. Fluorine incorporation is a common strategy to improve the pharmacokinetic properties of lead compounds, and this molecule fits perfectly into that paradigm.

The thiophene moiety in (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol also contributes to its versatility. Thiophene-containing compounds are widely explored in medicinal chemistry due to their ability to modulate electronic and steric properties. This has led to increased interest in heterocyclic chemistry, a field that continues to grow as researchers seek new ways to optimize drug candidates.

From a synthetic perspective, CAS No. 1567886-76-3 offers opportunities for further functionalization. Its alcohol group can be easily converted into esters, ethers, or other derivatives, making it a flexible intermediate. This adaptability is highly valued in custom synthesis and process chemistry, where tailored solutions are often required.

Environmental and regulatory considerations are also shaping the demand for compounds like (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol. With stricter guidelines on chemical safety and sustainability, industries are seeking green chemistry alternatives. This compound’s potential for efficient synthesis and minimal waste generation positions it as a candidate for sustainable manufacturing processes.

In summary, (2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol (CAS No. 1567886-76-3) is a multifaceted compound with broad applicability in drug development, agrochemicals, and material science. Its combination of chirality, fluorination, and heterocyclic features makes it a standout choice for researchers aiming to innovate in these fields. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in advanced chemical research.

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